molecular formula C22H14BrN B3014291 10-Bromo-7-phenyl-7H-benzo[c]carbazole CAS No. 1210469-11-6

10-Bromo-7-phenyl-7H-benzo[c]carbazole

Cat. No.: B3014291
CAS No.: 1210469-11-6
M. Wt: 372.265
InChI Key: BCEMVHZPTKWHDZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 10-Bromo-7-phenyl-7H-benzo[c]carbazole typically involves the following steps :

    Bromination of Benzo[c]carbazole: Benzo[c]carbazole is reacted with a brominating agent, such as bromine or N-bromosuccinimide, to introduce a bromine atom at the 10th position.

    Coupling Reaction: The brominated benzo[c]carbazole is then subjected to a coupling reaction with a phenyl-containing reagent, such as iodobenzene, in the presence of a palladium catalyst. This step introduces the phenyl group at the 7th position.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity .

Chemical Reactions Analysis

10-Bromo-7-phenyl-7H-benzo[c]carbazole undergoes various chemical reactions, including :

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include organometallic compounds and nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents include lithium aluminum hydride and sodium borohydride.

    Coupling Reactions: The phenyl group can participate in coupling reactions with other aromatic compounds, facilitated by palladium or nickel catalysts.

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

10-Bromo-7-phenyl-7H-benzo[c]carbazole has several scientific research applications :

    Organic Semiconductors: It is used in the development of organic semiconductors for electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

    Electroluminescent Materials: The compound is utilized in electroluminescent materials for display technologies and lighting applications.

    Photosensitive Printing: It is employed in photosensitive printing materials due to its ability to exhibit strong photo-activation when dispersed in polymers or powder matrices.

    Underwater Coating: The compound’s properties make it suitable for use in underwater coatings to protect surfaces from corrosion and biofouling.

Mechanism of Action

The mechanism of action of 10-Bromo-7-phenyl-7H-benzo[c]carbazole involves its interaction with molecular targets and pathways related to its applications :

    Electroluminescence: In electroluminescent materials, the compound emits light when an electric current is applied, due to the recombination of electrons and holes in the material.

    Semiconducting Properties: As an organic semiconductor, it facilitates the transport of charge carriers (electrons and holes) in electronic devices, enhancing their performance.

Comparison with Similar Compounds

10-Bromo-7-phenyl-7H-benzo[c]carbazole can be compared with other similar compounds, such as :

    7H-Benzo[c]carbazole: Lacks the bromine and phenyl substituents, resulting in different electronic and photophysical properties.

    10-Bromo-7H-benzo[c]carbazole: Lacks the phenyl group, affecting its applications in materials science.

    7-Phenyl-7H-benzo[c]carbazole:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct properties suitable for advanced materials applications.

Properties

IUPAC Name

10-bromo-7-phenylbenzo[c]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14BrN/c23-16-11-13-20-19(14-16)22-18-9-5-4-6-15(18)10-12-21(22)24(20)17-7-2-1-3-8-17/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCEMVHZPTKWHDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=C(C=C3)Br)C4=C2C=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1210469-11-6
Record name 10-Bromo-7-phenyl-7H-benzo[c]carbazole
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